molecular formula C7H9N B116921 2,6-Dimethyl-d6-pyridine CAS No. 10259-14-0

2,6-Dimethyl-d6-pyridine

Cat. No. B116921
CAS RN: 10259-14-0
M. Wt: 113.19 g/mol
InChI Key: OISVCGZHLKNMSJ-WFGJKAKNSA-N
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Description

2,6-Dimethylpyridine, also known as 2,6-Lutidine, is a volatile flavor compound that is reported to occur in soy sauce and boiled buckwheat flour . It is also one of the key volatiles bases found in cigar and cigarette smoke . It is a colorless liquid with mildly basic properties and a pungent, noxious odor .


Synthesis Analysis

A laboratory route involves condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to give a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation . It is produced industrially by the reaction of formaldehyde, acetone, and ammonia .


Molecular Structure Analysis

The molecular geometries, normal mode frequencies, intensities, and corresponding infrared assignments of monomeric and dimeric 2,6-dimethylpyridine in the ground state were investigated at the density functional theory (DFT)-B3LYP level using the 6-311+G (d, p) basis set .


Chemical Reactions Analysis

The apparent thermodynamics and reaction kinetics of the synthesis of [ (5,6-dimethyl dicarboxylate-3-pyridine) methyl]-trimethyl ammonium bromide (DPTAB) were studied . The apparent activation energy of the synthesis reaction of DPTAB is 69.27 kJ mol −1, and the apparent reaction heat is –74.46 kJ mol −1 .


Physical And Chemical Properties Analysis

2,6-Dimethylpyridine has a molecular weight of 107.15, a refractive index n20/D 1.497 (lit.), a boiling point of 143-145 °C (lit.), a melting point of −6 °C (lit.), and a density of 0.92 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Standards in Ion Mobility Spectrometry

2,6-Dimethylpyridine has been studied for its use in ion mobility spectrometry. It yields a protonated molecule and is useful in standardizing reduced mobilities, important for comparing mobility spectra in different laboratories (Eiceman, Nazarov, & Stone, 2003).

NMR Analysis of Plant Cell Walls

Perdeuterated pyridinium molten salt, which includes 2,6-Dimethyl-d6-pyridine, has been used for the direct dissolution and nuclear magnetic resonance (NMR) analysis of plant cell walls, aiding in lignin engineering for biofuel research (Jiang, Pu, Samuel, & Ragauskas, 2009).

Selective Poisoning of Bronsted Sites on Synthetic Y Zeolites

2,6-Dimethylpyridine has been used to study the selective poisoning of Bronsted sites on synthetic Y zeolites, which is relevant for understanding catalytic processes (Jacobs & Heylen, 1974).

Synthesis of Pyridine-Based Ligands for Supramolecular Chemistry

2,6-Bis(trimethyltin)pyridine, a related compound, has been synthesized and used to prepare various pyridine-based ligands for use in supramolecular chemistry (Schubert & Eschbaumer, 1999).

Corrosion Control of Aluminum

2,6-Dimethylpyridine has demonstrated effectiveness in controlling the corrosion of aluminum in various environments, making it valuable for material science research (Padash, Sajadi, Jafari, Jamalizadeh, & Rad, 2020).

Synthesis of Pyridine 2, 6-dicarboxylic Acid

Research has been conducted on the synthesis of pyridine 2, 6-dicarboxylic acid using 2,6-dimethylpyridine, utilizing microwave irradiation to improve the synthesis process (Guo-Fu Zhang, Qing Zhang, Hairui Zhang, Bai, Ye, & Liu, 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

2,6-Dimethylpyridine has been used as a precursor for the synthesis of more complex molecules . Its potential applications in the food industry and other areas of research continue to be explored .

properties

IUPAC Name

2,6-bis(trideuteriomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISVCGZHLKNMSJ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC(=CC=C1)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445598
Record name 2,6-Dimethyl-d6-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-d6-pyridine

CAS RN

10259-14-0
Record name 2,6-Dimethyl-d6-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10259-14-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HC Brown, GJ McDonald - Journal of the American Chemical …, 1966 - ACS Publications
The presence of methyl-^ substituents in the 3 or 4 position of the pyridine nucleus results in insignificant effects on the rates of reaction with methyl iodide over the corresponding 3-and …
Number of citations: 71 pubs.acs.org
HC Brown, ME Azzaro, JG Koelling… - Journal of the …, 1966 - ACS Publications
The introduction of methyl-^ groups in the 3 or 4 position of pyridine results in no observable change in the heats of reaction of these bases with boron trifluoride over the normal …
Number of citations: 37 pubs.acs.org
RE Carter, L Melander - Advances in Physical Organic Chemistry, 1973 - Elsevier
Publisher Summary This chapter presents the results of the experiments undertaken on the nature of steric isotope effects, which are ascribed to differences in “effective size” of isotopic …
Number of citations: 68 www.sciencedirect.com
JG Lee - 2004 - search.proquest.com
This thesis presents five different themes related to the structural and dynamical behavior of a monolayer, secondlayer and multilayer by Time-of-flight Electron Stimulated Desorption …
Number of citations: 0 search.proquest.com

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